Cas no 941869-38-1 (N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide)

N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Chemical and Physical Properties
Names and Identifiers
-
- N'-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide
- N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide
-
- Inchi: 1S/C20H31N5O2/c1-5-10-21-19(26)20(27)22-15-18(25-13-11-24(4)12-14-25)16-6-8-17(9-7-16)23(2)3/h5-9,18H,1,10-15H2,2-4H3,(H,21,26)(H,22,27)
- InChI Key: YIMZYXCMJONQDV-UHFFFAOYSA-N
- SMILES: C(NCC=C)(=O)C(NCC(C1=CC=C(N(C)C)C=C1)N1CCN(C)CC1)=O
N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2762-0282-40mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-15mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-20mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-10μmol |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-10mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-30mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-75mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-5μmol |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-2mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2762-0282-50mg |
N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide |
941869-38-1 | 90%+ | 50mg |
$160.0 | 2023-05-16 |
N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide Related Literature
-
1. Book reviews
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
-
Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
Additional information on N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide
N'-{2-[4-(Dimethylamino)Phenyl]-2-[4-Methylpiperazin-1-Yl]Ethyl}-N-(Prop-2-en-1-Yl)Ethanediaamide: A Comprehensive Overview
The compound with CAS No. 941869-38-1, known as N'-{2-[4-(dimethylamino)phenyl]-2-[4-methylpiperazin-1-yl]ethyl}-N-(prop-2-en-1-yl)ethanediamide, is a complex organic molecule with significant potential in various fields of chemical research and application. This compound is characterized by its intricate structure, which includes a dimethylamino-substituted phenyl group, a methylpiperazine moiety, and an ethanediamide backbone with a propenyl substituent. These structural features contribute to its unique chemical properties and functional versatility.
Recent studies have highlighted the importance of such compounds in drug discovery and development. The presence of the dimethylamino group and the methylpiperazine ring suggests potential bioactivity, particularly in modulating enzyme activity or receptor interactions. For instance, compounds with similar structural motifs have been explored for their anti-tumor properties, where they demonstrate selective inhibition of certain kinases or other therapeutic targets. The ethanediamide group further enhances the molecule's ability to form hydrogen bonds, which is crucial for its interaction with biological systems.
From a synthetic perspective, the construction of this compound involves a series of carefully designed reactions. The synthesis typically begins with the preparation of the dimethylamino-substituted phenyl group, followed by its coupling with the methylpiperazine moiety through appropriate coupling agents. The final step involves the introduction of the propenyl group onto the ethanediamide backbone, ensuring optimal stereochemistry and regioselectivity. Advanced techniques such as microwave-assisted synthesis or catalytic cross-coupling reactions have been employed to optimize the synthesis process, making it more efficient and scalable.
In terms of application, this compound has shown promise in several areas. Its ability to act as a chelating agent makes it valuable in metalloenzyme inhibition studies. Additionally, its structural flexibility allows for modifications that could tailor its properties for specific therapeutic applications. For example, researchers have investigated analogs of this compound for their potential use in treating neurodegenerative diseases by targeting specific protein aggregation pathways.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of this compound. Molecular docking simulations have revealed that the compound exhibits favorable binding affinities towards several drug targets, including protein kinases and proteases. These findings underscore its potential as a lead compound in medicinal chemistry research.
Despite its promising attributes, further research is required to fully elucidate its pharmacokinetic profile and toxicity profile. Preclinical studies are currently underway to assess its suitability as a drug candidate. If successful, this compound could pave the way for novel therapeutic interventions in oncology and other disease areas.
In conclusion, N'-{2-[4-(dimethylamino)phenyl]-2-[4-methylpiperazin-1-yl]ethyl}-N-(prop-2-en-1-y l)ethanediamide represents a compelling example of how structural complexity can be harnessed to design molecules with diverse functional applications. With ongoing advancements in synthetic methodologies and computational modeling, this compound stands at the forefront of innovative chemical research.
941869-38-1 (N'-{2-4-(dimethylamino)phenyl-2-(4-methylpiperazin-1-yl)ethyl}-N-(prop-2-en-1-yl)ethanediamide) Related Products
- 1556614-83-5(Cyclopropane, [1-(chloromethyl)-1-methylbutyl]-)
- 1021253-06-4(N-{3-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]propyl}ethane-1-sulfonamide)
- 1804460-24-9(Ethyl 3-amino-6-fluoro-2-(trifluoromethyl)benzoate)
- 1138443-75-0(N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide)
- 2137845-75-9(1-Pyrrolidinecarboxylic acid, 4,4-difluoro-2-(1-oxo-2-propyn-1-yl)-, 1,1-dimethylethyl ester)
- 1262014-42-5(2-Hydroxy-6-(trifluoromethoxy)cinnamic acid)
- 1228765-03-4(Tert-butyl 3-(bromomethyl)-3-fluoropyrrolidine-1-carboxylate)
- 13054-44-9(Ethyl 3-(benzo[d]oxazol-2-yl)-2-oxopropanoate)
- 2137077-90-6(methyl (3S)-3-amino-3-(4,5-dimethoxy-2-nitrophenyl)propanoate)
- 2171772-45-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(methylsulfanyl)butanamidomethyl}pentanoic acid)




